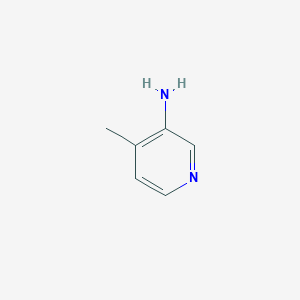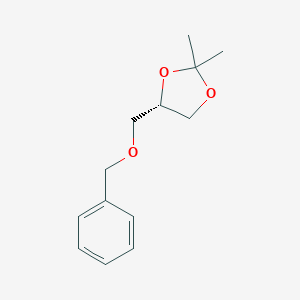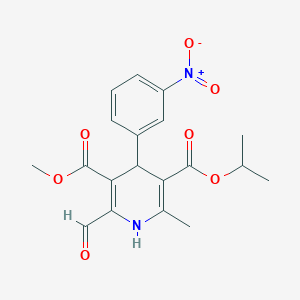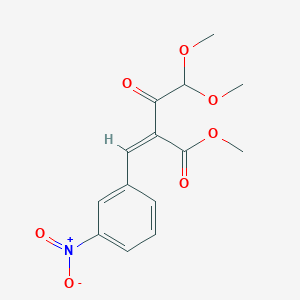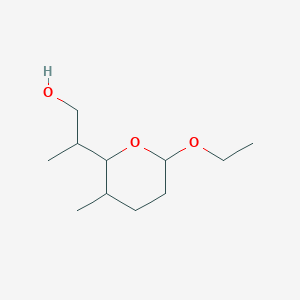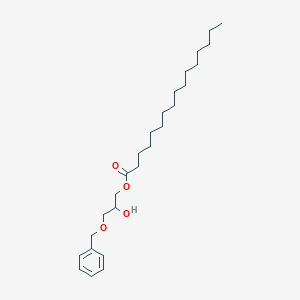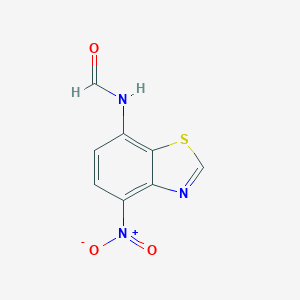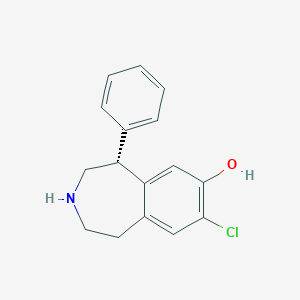
6-Anilinopurine
Vue d'ensemble
Description
6-Anilinopurine, or 6AP, is a purine analog that has been used in scientific research for decades. It is a derivative of the naturally occurring purine base, adenine, and has a wide range of applications in biochemistry and physiology. 6AP has been used as a tool to study the effects of purines on cell metabolism and signaling pathways. It has also been used to investigate the effects of purines on gene expression, as well as to study the effects of purines on cell growth and development.
Applications De Recherche Scientifique
Synthèse organique : acylation ortho catalysée au palladium
La 6-anilinopurine sert de substrat dans les réactions d’acylation ortho catalysées au palladium. Ce processus implique l’activation de la liaison C(sp2)–H en présence d’un catalyseur au palladium, en utilisant des aldéhydes ou des acides α-oxocarboxyliques comme agents acylants . La réaction produit une variété de 2′-aminoacétophénones et de benzophénones appendues à la purine, qui sont des intermédiaires précieux dans la synthèse organique .
Pharmaceutiques : inhibiteurs de la cytokinine oxydase/déshydrogénase
Des dérivés substitués de la this compound ont été étudiés comme inhibiteurs de la cytokinine oxydase/déshydrogénase . Ces enzymes jouent un rôle crucial dans la régulation des cytokinines, des hormones végétales qui influencent la division cellulaire et la croissance. L’inhibition de ces enzymes peut avoir des implications importantes dans le développement de médicaments ciblant les maladies d’origine végétale ou régulant la croissance des plantes .
Mécanisme D'action
Target of Action
6-Anilinopurine, also known as Anisiflupurin, is a synthetic cytokinin plant growth regulator . It primarily targets the enzyme cytokinin oxidase/dehydrogenase (CKO/CKX) . This enzyme plays a crucial role in the irreversible inactivation of cytokinins, a class of plant hormones, through the removal of the N6-isoprene side chain from the cytokinin molecules .
Mode of Action
This compound acts as an inhibitor of the CKO/CKX enzyme . By inhibiting this enzyme, it prevents the inactivation of cytokinins, thereby maintaining their active state . This results in an increase in the levels of active cytokinins in the plant, which can stimulate cell division and growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cytokinin metabolic pathway . By inhibiting the CKO/CKX enzyme, this compound disrupts the normal metabolism of cytokinins, leading to an increase in their active levels . The downstream effects of this include enhanced cell division and growth, as well as potential changes in other processes regulated by cytokinins, such as leaf senescence and nutrient mobilization .
Pharmacokinetics
Given its role as a plant growth regulator, it is likely that it is absorbed and distributed throughout the plant tissues after application . Its impact on bioavailability would be subject to factors such as the method of application, the plant species, and environmental conditions .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the CKO/CKX enzyme, leading to increased levels of active cytokinins . At the cellular level, this can stimulate cell division and growth . In practical terms, this can result in effects such as stimulated growth of tobacco callus tissues, maintenance of chlorophyll content in detached wheat leaves, and induction of β-anthocyanin synthesis in amaranth cotyledons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include temperature, light conditions, soil pH, and moisture levels . Detailed studies on the influence of these factors on the action of this compound are currently lacking .
Analyse Biochimique
Biochemical Properties
6-Anilinopurine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels. The specific metabolic pathways that this compound is involved in are still being explored.
Transport and Distribution
This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and multifaceted . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The specific subcellular localization of this compound is still being explored.
Propriétés
IUPAC Name |
N-phenyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZNSRQVTJYMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153105 | |
| Record name | N-Purin-6-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210-66-8 | |
| Record name | N-Phenyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Purin-6-ylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Anilinopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Purin-6-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-purin-6-ylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-anilinopurine interesting for chemical synthesis?
A1: this compound is a versatile building block in organic synthesis, particularly for creating more complex purine derivatives. Its structure allows for various chemical modifications. For instance, researchers have successfully achieved ortho-acylation of 6-anilinopurines using palladium catalysts and aldehydes or α-oxocarboxylic acids as acylating agents. [] This method provides a route to synthesize purine-appended 2′-aminoacetophenones and benzophenones. [] Additionally, rhodium(III)-catalyzed carbenoid C(sp2)–H functionalization allows for the introduction of alkyl groups to the ortho position using α-diazo esters. [] This method has proven effective for modifying both 6-anilinopurines and their corresponding nucleosides. []
Q2: What are the fluorescent properties of this compound?
A2: Studies show that this compound exhibits fluorescence, with the intensity being solvent-dependent. [] Notably, its fluorescence intensity is higher in 75% ethanol compared to other solvents tested. [] Interestingly, 6-substituted purines, including this compound, generally display stronger fluorescence intensities compared to their 2-substituted counterparts. [] This difference in fluorescence properties between 2- and 6-substituted purines highlights the influence of substituent position on the photochemical behavior of these compounds.
Q3: Can this compound be used to synthesize larger, heterocyclic systems?
A3: Yes, this compound serves as a scaffold for constructing purine-fused polycyclic systems. A copper-catalyzed intramolecular C(sp2)-H activation and amination reaction using PhI(OAc)2 as an oxidant in an AcOH/Ac2O solvent system effectively generates these fused purines. [] This approach holds promise for developing novel multiheterocyclic compounds with potential applications in various fields, particularly those requiring fluorescent properties. [, ]
Q4: Are there efficient synthetic routes for producing this compound?
A5: this compound can be synthesized by reacting 6-chloropurine with aniline under reflux conditions. [] This relatively straightforward approach provides a good starting point for further modifications and derivatizations of the this compound core structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



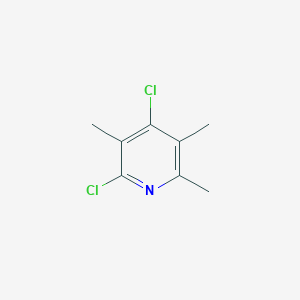
![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)

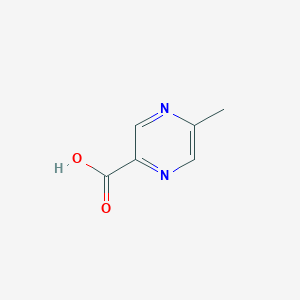
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
